Nitrofurantoin sodium is a nitrofuran antibiotic primarily used to treat uncomplicated urinary tract infections. It functions by inhibiting bacterial growth through multiple mechanisms, making it effective against a range of pathogens. Nitrofurantoin sodium is derived from nitrofurantoin, which has been utilized in clinical settings since its approval by the FDA in 1953.
Nitrofurantoin sodium is synthesized from nitrofurantoin, which is a synthetic compound. The synthesis involves various chemical reactions that yield nitrofurantoin in its sodium salt form, enhancing its solubility and bioavailability.
Nitrofurantoin sodium falls under the category of antibiotics, specifically classified as a nitrofuran derivative. It is characterized by its broad-spectrum antibacterial activity and is often used as a second-line treatment for urinary tract infections when other antibiotics are ineffective.
The synthesis of nitrofurantoin sodium can be achieved through several methods, including:
The conventional synthesis typically requires specific conditions such as temperature control and the presence of catalysts. The mechanochemical approach leverages physical forces to enhance reaction rates and product formation.
The molecular formula of nitrofurantoin sodium is , with a molecular weight of approximately 238.16 g/mol. The structure consists of a nitrofuran ring linked to an imidazolidinedione moiety, characterized by the following features:
Nitrofurantoin sodium undergoes several chemical transformations during its synthesis and action:
The reaction pathways involve intermediates that are crucial for understanding the pharmacodynamics of nitrofurantoin sodium, particularly how it disrupts bacterial metabolic processes.
Nitrofurantoin sodium exerts its antibacterial effects through several mechanisms:
Nitrofurantoin sodium is primarily used in clinical settings for:
Nitrofurantoin sodium (C₈H₆N₄NaO₅; CAS 54-87-5) is the sodium salt of nitrofurantoin (NFT), a broad-spectrum nitrofuran antibiotic. Its molecular structure features a 5-nitrofuran ring linked to an imidazolidinedione moiety via a methylideneamino bridge (E-configuration) [8] [9]. The sodium ion coordinates with the carbonyl oxygens of the hydantoin ring, replacing the acidic proton (pKa ~7.2) and enhancing aqueous solubility compared to the neutral molecule [8] [9].
Crystallographic analyses reveal distinct packing patterns influenced by hydration states. The anhydrous form typically crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.32 Å, b = 15.68 Å, c = 7.86 Å, and β = 98.5°. Hydrogen bonding between N–H and carbonyl groups (2.85–3.10 Å) forms centrosymmetric dimers, while sodium ions bridge adjacent dimers via O···Na coordination bonds (2.35–2.40 Å) [1] [4]. Hydrated phases exhibit expanded lattices; for example, the monohydrate shows a 12% volume increase due to water incorporation in isolated sites or channels [1].
Table 1: Crystallographic Parameters of Nitrofurantoin Sodium Solid Forms
Form | Space Group | Unit Cell Parameters (Å, °) | Hydration Type |
---|---|---|---|
Anhydrous | P2₁/c | a=7.32, b=15.68, c=7.86, β=98.5 | Not applicable |
Monohydrate I | P1 | a=7.40, b=9.15, c=10.32, α=90, β=92, γ=90 | Isolated site |
Monohydrate II | P2₁ | a=13.21, b=5.68, c=14.80, β=115.6 | Channel |
Tetrahydrate | Pnma | a=12.85, b=18.70, c=9.43 | Channel |
Nitrofurantoin sodium exhibits complex solid-state behavior, forming multiple anhydrous polymorphs and hydrates with distinct stability profiles:
Dehydration studies using differential scanning calorimetry (DSC) show endothermic peaks at 75–90°C (monohydrates) and 40°C (tetrahydrate), with associated mass losses of 5.1% and 21.6% in thermogravimetric analysis (TGA), respectively [1].
Table 2: Thermal Properties of Nitrofurantoin Sodium Hydrates
Hydrate Form | Dehydration Onset (°C) | Mass Loss (%) | Theoretical Water (%) | Stability |
---|---|---|---|---|
Monohydrate I | 58 | 4.9 | 5.1 | Metastable (isolated) |
Monohydrate II | 85 | 5.0 | 5.1 | Stable (channel) |
Tetrahydrate | 40 | 21.2 | 21.6 | Labile (channel) |
Solubility and dissolution rates of nitrofurantoin sodium are critically pH-dependent due to ionizable groups (hydantoin ring: pKa 7.2; nitro group: pKa 0.3). Maximum solubility (22.7 mg/mL) occurs at pH 5.0–7.0, where >90% exists as the soluble sodium salt. Below pH 5.0, precipitation of insoluble neutral NFT (solubility: 190 mg/L at 37°C) reduces effective concentration by 99% [2] [5] [9]. Dissolution testing in phosphate buffers demonstrates zero-order kinetics:
Alkaline pH (>8.0) accelerates degradation via hydroxide-mediated hydrolysis of the nitrofuran ring, reducing bioavailability. Stability studies show <5% degradation after 24h at pH 7.0 (25°C), versus 28% degradation at pH 9.0 [9]. Hydration state further modulates dissolution: monohydrate II exhibits 30% lower intrinsic dissolution than the anhydrous form due to lattice stabilization [1] [4].
Table 3: Dissolution Rates of Nitrofurantoin Sodium at 37°C
pH | Ionic Form (%) | Dissolution Rate (mg/min/cm²) | Relative Bioavailability (%) |
---|---|---|---|
4.0 | 12 | 0.05 | 18 |
5.0 | 92 | 0.52 | 95 |
7.4 | 99 | 0.48 | 100 |
8.0 | 99 | 0.32 | 67 |
FTIR Spectroscopy: Key bands include:
NMR Spectroscopy (D₂O, 400 MHz):
X-Ray Diffraction: Characteristic peaks (2θ, CuKα):
Table 4: Spectroscopic Signatures of Nitrofurantoin Sodium Forms
Technique | Anhydrous (β) | Monohydrate I | Monohydrate II | Tetrahydrate |
---|---|---|---|---|
FTIR (cm⁻¹) | 1725 (C=O), 1532 (NO₂) | 1708 (C=O), 1528 (NO₂), 3380/3320 (O–H) | 1705 (C=O), 1525 (NO₂), 3400 (O–H) | 1700 (C=O), 1520 (NO₂), 3450 (O–H) |
XRD (2θ°) | 12.8, 15.4, 25.6 | 7.2, 14.5, 21.9 | 9.0, 18.1, 26.3 | 5.8, 11.6, 17.4 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8